4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide
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Overview
Description
4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, an amide group, and a benzamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Amidation reaction: The cyclopropane-containing intermediate is then subjected to an amidation reaction with an appropriate amine to form the cyclopropaneamido group.
Formylation of the aromatic ring: The aromatic ring is formylated using reagents such as formic acid or formyl chloride.
Coupling reaction: The formylated aromatic intermediate is then coupled with an appropriate amine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine groups replacing amide groups.
Substitution: Substituted aromatic compounds with halogen or nitro groups.
Scientific Research Applications
4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and benzamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide
- 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)acetamido]ethyl}benzamide
- 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)propionamido]ethyl}benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-3-4-18(13-15(14)2)21(27)24-12-11-23-20(26)16-7-9-19(10-8-16)25-22(28)17-5-6-17/h3-4,7-10,13,17H,5-6,11-12H2,1-2H3,(H,23,26)(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBDOZQBHNJJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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